2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol
Overview
Description
2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol is an organic compound that features a phenolic core substituted with methoxy groups and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol typically involves multiple steps. One common approach starts with the alkylation of 2,6-dimethoxyphenol with a suitable alkyl halide to introduce the piperazine moiety. This is followed by further functionalization to attach the 2-methylbenzyl group. The reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane and may require catalysts like potassium carbonate or sodium hydride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce deoxygenated derivatives.
Scientific Research Applications
2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the piperazine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar structure but lacks the piperazine moiety.
4,4’-Methylenebis(2,6-dimethoxyphenol): Contains two phenolic units linked by a methylene bridge.
2,6-Dimethoxy-1,4-benzoquinone: An oxidized derivative with quinone functionality.
Uniqueness
2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol is unique due to the presence of both the piperazine and 2-methylbenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
2,6-dimethoxy-4-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16-6-4-5-7-18(16)15-23-10-8-22(9-11-23)14-17-12-19(25-2)21(24)20(13-17)26-3/h4-7,12-13,24H,8-11,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFFFLWZKTMKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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